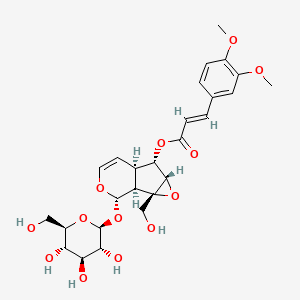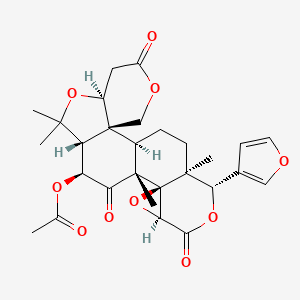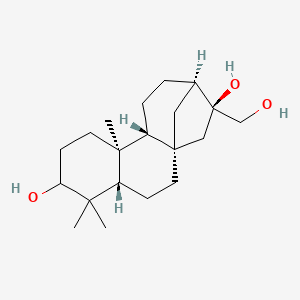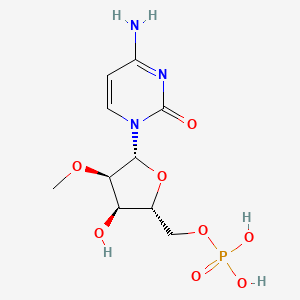![molecular formula C10H4Cl2N2 B1180837 (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene CAS No. 163169-14-0](/img/new.no-structure.jpg)
(2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene is a chiral organophosphorus compound featuring a ferrocene backbone. This compound is notable for its applications in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The presence of both a phosphine group and an oxazoline ring makes it a versatile ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative. This step often requires the use of dehydrating agents such as thionyl chloride or phosphorus trichloride.
Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to the ferrocene backbone through a nucleophilic substitution reaction. This step may involve the use of a base such as sodium hydride to deprotonate the oxazoline, facilitating its attachment to the ferrocene.
Introduction of the Phosphine Group: The final step involves the introduction of the diphenylphosphino group. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene: undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The oxazoline ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phosphine group can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like sodium hydride.
Major Products
Oxidation: Ferrocenium ion derivatives.
Reduction: Amino-ferrocene derivatives.
Substitution: Metal-phosphine complexes.
科学研究应用
(2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene: has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
作用机制
The mechanism by which (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment provided by the oxazoline and phosphine groups induces enantioselectivity in the reactions.
相似化合物的比较
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with a different backbone structure.
®-Josiphos: A chiral ligand with a ferrocenyl backbone but different substituents.
Uniqueness
- The combination of the oxazoline ring and the diphenylphosphino group on a ferrocene backbone makes (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene unique. This structure provides a distinct chiral environment that is highly effective in inducing enantioselectivity in catalytic processes.
This compound’s unique structural features and versatile applications make it a valuable tool in various fields of scientific research and industrial applications.
属性
CAS 编号 |
163169-14-0 |
|---|---|
分子式 |
C10H4Cl2N2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)



![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)

